5-Methoxy-2-methylpyrimidine-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

Researchers requiring a versatile pyrimidine intermediate for fragment-based drug design often face solubility issues with lipophilic analogs. 5-Methoxy-2-methylpyrimidine-4-carboxylic acid (CAS 113949-10-3) offers a balanced LogP (0.4) and elevated TPSA (72.3 Ų) that enhances aqueous solubility and minimizes false-negative screening outcomes. • Enables regioselective transformations via 5-methoxy leaving group and 2-methyl directing group • Satisfies fragment criteria (MW 168.15, 5 HBA) for screening at 1-10 mM • Carboxylic acid handle for direct amide coupling in library synthesis

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 113949-10-3
Cat. No. B039871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methylpyrimidine-4-carboxylic acid
CAS113949-10-3
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C(=O)O)OC
InChIInChI=1S/C7H8N2O3/c1-4-8-3-5(12-2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11)
InChIKeyRVOCKJRFXCSHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-methylpyrimidine-4-carboxylic Acid: Differentiated Scaffold


5-Methoxy-2-methylpyrimidine-4-carboxylic acid is a trisubstituted pyrimidine derivative (C₇H₈N₂O₃, MW 168.15) featuring a carboxylic acid at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the pyrimidine ring [1]. Its computed physicochemical profile—XLogP3 of 0.4 and a topological polar surface area (TPSA) of 72.3 Ų [1]—distinguishes it from closely related pyrimidine carboxylic acids by balancing moderate lipophilicity with enhanced hydrogen-bonding capacity, making it a versatile intermediate for medicinal chemistry and chemical biology applications.

5-Methoxy-2-methylpyrimidine-4-carboxylic Acid: Why Substitution Fails


Pyrimidine-4-carboxylic acids with different substitution patterns cannot be freely interchanged because even single-atom replacements at the 5-position dramatically alter key molecular properties. Replacing the 5-methoxy group of the target compound with hydrogen leaves TPSA 9.2 Ų lower, reducing aqueous solubility, while substitution with bromine increases LogP by approximately 0.9 units, raising lipophilicity and the risk of nonspecific binding [1]. These quantifiable differences in polarity, hydrogen-bonding capacity, and steric bulk directly impact solubility, permeability, and synthetic reactivity, making generic substitution a scientifically unsound procurement strategy.

Comparative Differentiation Evidence: 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid


Lipophilicity Reduction vs. 5-Bromo Analog

The target compound exhibits an XLogP3 of 0.4 [1], whereas the direct 5-bromo analog (5-bromo-2-methylpyrimidine-4-carboxylic acid) shows a LogP of 1.29 . The 5-methoxy substitution thus reduces lipophilicity by approximately 0.89 log units, placing the compound closer to the optimal range for oral bioavailability (LogP 0–3) and reducing the likelihood of nonspecific hydrophobic interactions.

Lipophilicity Drug-likeness Permeability

Polar Surface Area Increase vs. 5-H Analog

The topological polar surface area (TPSA) of the target compound is 72.3 Ų [1], compared to 63.08 Ų for the 5-unsubstituted analog 2-methylpyrimidine-4-carboxylic acid . The 5-methoxy group contributes an additional 9.22 Ų of polar surface area, enhancing the molecule's capacity for hydrogen bonding and water solubility without introducing a strong electron-withdrawing or lipophilic group.

Polar surface area Solubility Hydrogen bonding

Additional Hydrogen Bond Acceptor vs. Des-Methoxy Scaffold

The target compound possesses 5 hydrogen bond acceptors (2 pyrimidine N, 1 carboxyl O, 1 methoxy O, 1 carbonyl O) [1], whereas the des-methoxy analog 2-methylpyrimidine-4-carboxylic acid has only 4 HBA . The methoxy oxygen provides an additional hydrogen-bond-accepting site, which can strengthen interactions with biological targets or alter supramolecular assembly in material science applications.

Hydrogen bonding Target engagement Molecular recognition

Validated Intermediate for Pyrimidine Carbocyclic Nucleosides

The compound has been disclosed in the patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, offering a simple, safe operational process with mild reaction conditions and scalability to industrial production [1]. While quantitative yield data are not publicly available for direct comparison, the specific substitution pattern (5-methoxy, 2-methyl, 4-carboxyl) provides a unique leaving group and reactive handle that simpler pyrimidine-4-carboxylic acids cannot replicate in this synthetic pathway.

Nucleoside analog Antiviral Synthetic intermediate

Application Scenarios: 5-Methoxy-2-methylpyrimidine-4-carboxylic Acid


Medicinal Chemistry: Lead-Like Optimization

The compound's balanced LogP (~0.4) and elevated TPSA (72.3 Ų) position it as a favorable scaffold for designing lead-like molecules with improved aqueous solubility and reduced off-target binding relative to more lipophilic 5-bromo or 5-chloro congeners. Its carboxylic acid handle permits straightforward amide coupling for library synthesis, while the 5-methoxy group offers an additional hydrogen-bonding contact for target engagement [1].

Synthetic Intermediate for Carbocyclic Nucleosides

Patented synthetic routes identify this compound as a critical intermediate for constructing pyrimidine carbocyclic nucleosides, leveraging the 4-carboxylic acid for further functionalization under mild, scalable conditions. The unique combination of a 5-methoxy leaving group and a 2-methyl directing group enables regioselective transformations that are not accessible with simpler pyrimidine-4-carboxylic acids [2].

Fragment-Based Drug Discovery: Rule-of-Three Polar Fragment

With a molecular weight of 168.15 Da, LogP of 0.4, and 5 HBA, the compound satisfies fragment-based screening criteria. Its polar surface area advantage over des-methoxy fragments may translate into higher solubility at screening concentrations (e.g., 1–10 mM in DMSO/aqueous buffer), reducing the risk of false negatives due to precipitation [1].

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